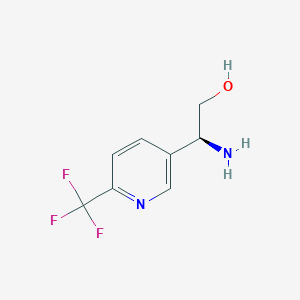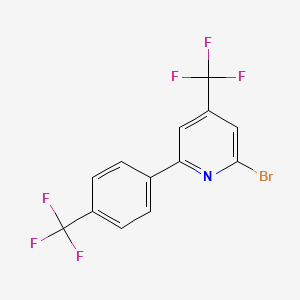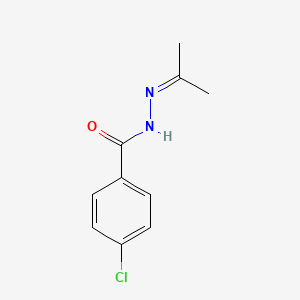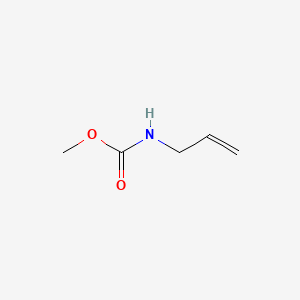
methyl allylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl allylcarbamate is an organic compound with the molecular formula C_5H_9NO_2 It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an allyl group, and the hydrogen atom of the amino group is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl allylcarbamate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Allyl alcohol+Methyl isocyanate→Carbamic acid, allyl-, methyl ester
Another method involves the transesterification of methyl carbamate with allyl alcohol in the presence of a catalyst. This reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of carbamic acid, allyl-, methyl ester typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Catalysts such as zinc chloride or silica chloride are often used to enhance the reaction rate and yield. The reaction is usually conducted at elevated temperatures and pressures to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl allylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield carbamic acid and allyl alcohol.
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The ester can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Carbamic acid and allyl alcohol.
Oxidation: Allyl aldehyde or allyl carboxylic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
methyl allylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, allyl-, methyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by enzymes such as esterases, releasing the active carbamic acid and allyl alcohol. These products can then interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
methyl allylcarbamate can be compared with other similar compounds, such as:
Methyl carbamate: Similar in structure but lacks the allyl group, making it less reactive in certain chemical reactions.
Ethyl carbamate: Contains an ethyl group instead of an allyl group, resulting in different reactivity and applications.
Phenyl carbamate:
The uniqueness of carbamic acid, allyl-, methyl ester lies in its allyl group, which imparts specific reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
19364-21-7 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
methyl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C5H9NO2/c1-3-4-6-5(7)8-2/h3H,1,4H2,2H3,(H,6,7) |
InChI Key |
RGVMJBAUCBSEGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-9-methoxy-7h-furo[3,2-g]chromen-7-one](/img/structure/B8792685.png)
![1-[1-(4-Methylphenyl)cyclohexyl]methanamine](/img/structure/B8792692.png)
![1,2-Dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8792700.png)

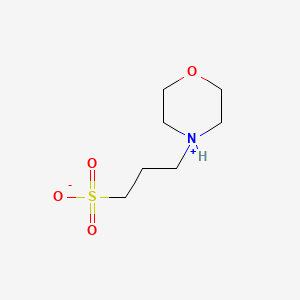


![6-(3-chloro-4-fluorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B8792724.png)
